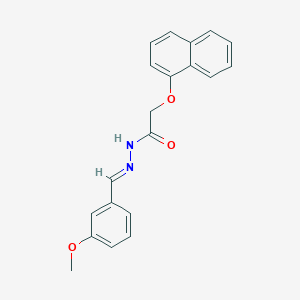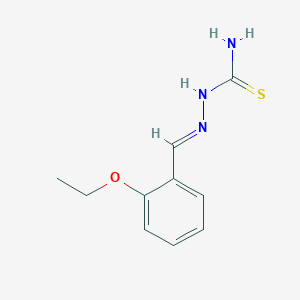![molecular formula C13H10FN3O B11988805 N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)
N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2-fluorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Isonicotinohydrazide+2-fluorobenzaldehyde→N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide
The reaction mixture is refluxed for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as an anti-tumor agent, with activity against certain cancer cell lines.
Materials Science: Schiff bases, including this compound, are used in the development of coordination complexes with transition metals, which have applications in catalysis and material synthesis.
Biological Studies: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
- N’-[(E)-(2-phenylethylidene]isonicotinohydrazide
- N’-[(E,2E)-3-phenyl-2-propenylidene]isonicotinohydrazide
Uniqueness
N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C13H10FN3O |
|---|---|
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
N-[(E)-(2-fluorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10FN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+ |
Clé InChI |
ZOENMAIIAUYBFV-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)

![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)









